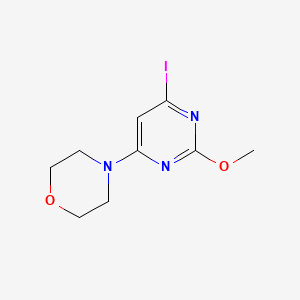

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine

Description

Properties

Molecular Formula |

C9H12IN3O2 |

|---|---|

Molecular Weight |

321.11 g/mol |

IUPAC Name |

4-(6-iodo-2-methoxypyrimidin-4-yl)morpholine |

InChI |

InChI=1S/C9H12IN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |

InChI Key |

LYHMFFZEZXIVIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC(=N1)I)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves several steps. One common method includes the reaction of 6-iodo-2-methoxypyrimidine with morpholine under specific conditions . The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction:

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyrimidine and Pyridine Scaffolds

4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine (CAS 2135332-30-6)

- Structure : Differs by replacing the methoxy group at position 2 with a cyclopropyl ring.

- Properties: Molecular weight 331.15 (C₁₁H₁₄IN₃O).

- Applications: Cyclopropyl groups are known to enhance metabolic stability in drug candidates, suggesting this analog may exhibit improved pharmacokinetics .

4-(5-Iodo-pyridin-2-YL)-morpholine (CAS 470463-42-4)

- Structure : Pyridine ring instead of pyrimidine, with iodine at position 5 and morpholine at position 2.

- Properties : Molecular weight 290.1 (C₉H₁₁IN₂O). The pyridine system lacks the nitrogen atom at position 3, reducing hydrogen-bonding capacity compared to pyrimidine derivatives .

- Reactivity : Pyridine derivatives often exhibit distinct electronic properties, which may limit cross-coupling efficiency relative to pyrimidine-based compounds .

4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3)

- Structure : Bromine at position 4 and morpholine at position 2 on pyrimidine.

- Properties : Bromine’s lower electronegativity compared to iodine reduces its leaving-group ability in nucleophilic substitutions. Molecular similarity score: 0.77 .

- Utility : Brominated analogs are commonly used in intermediate synthesis but may require harsher reaction conditions for cross-coupling .

Halogen and Functional Group Comparisons

Iodo vs. Bromo/Chloro Substituents

- Reactivity : Iodine’s larger atomic radius and polarizability make it more reactive in cross-coupling reactions than bromine or chlorine, as seen in electrochemical arylation studies .

- Stability : Iodo compounds may exhibit lower thermal stability due to weaker C–I bonds, necessitating careful handling .

Methoxy vs. Amino/Thioxo Groups

- Electronic Effects: Methoxy groups are electron-donating, stabilizing adjacent positions via resonance, whereas amino groups (e.g., in 4-amino-6-arylpyrimidines) enhance nucleophilicity .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Core Ring | Substituents (Positions) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine | Pyrimidine | 2-OCH₃, 6-I, 4-morpholine | Not reported | High cross-coupling reactivity |

| 4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine | Pyrimidine | 2-cyclopropyl, 6-I, 4-morpholine | 331.15 | Enhanced metabolic stability |

| 4-(5-Iodo-pyridin-2-YL)-morpholine | Pyridine | 5-I, 2-morpholine | 290.1 | Reduced hydrogen-bonding capacity |

| 4-(4-Bromopyrimidin-2-yl)morpholine | Pyrimidine | 4-Br, 2-morpholine | Not reported | Lower cross-coupling efficiency |

Biological Activity

4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine features a pyrimidine ring substituted with an iodine atom and a methoxy group, linked to a morpholine moiety. This unique configuration is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Pyrimidine derivatives, including 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine, have been studied for their antimicrobial properties. Research indicates that pyrimidine compounds can exhibit significant antibacterial and antifungal activities. For instance, related pyrimidine derivatives have shown effective inhibition against various pathogenic strains, with zones of inhibition reported up to 16 mm against bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism by which 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as protein kinases involved in cell signaling pathways critical for cancer progression .

- Receptor Modulation : The presence of the morpholine group may enhance the compound's ability to interact with various receptors, potentially modulating their activity .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrimidine derivatives, 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine was tested against several bacterial strains. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine | E. coli | 18 |

| Staphylococcus aureus | 20 | |

| Salmonella typhi | 15 |

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound revealed that it exhibited over 50% inhibition against Fusarium oxysporum, a common plant pathogen. This suggests potential applications in agricultural settings as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.